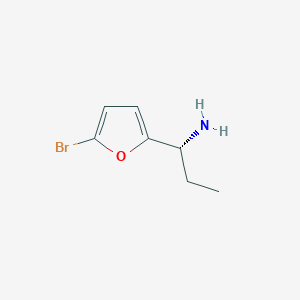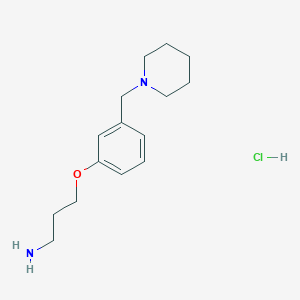
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C15H25ClN2O. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride typically involves the reaction of 3-(chloromethyl)phenol with piperidine, followed by the reaction with 3-chloropropan-1-amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Morpholin-4-ylmethyl)phenoxy)propan-1-amine hydrochloride
- 3-(3-(Pyrrolidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride
- 3-(3-(Azepan-1-ylmethyl)phenoxy)propan-1-amine hydrochloride
Uniqueness
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride is unique due to its specific piperidine moiety, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various molecular targets, making it valuable for specific therapeutic applications .
Properties
Molecular Formula |
C15H25ClN2O |
|---|---|
Molecular Weight |
284.82 g/mol |
IUPAC Name |
3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;/h4,6-7,12H,1-3,5,8-11,13,16H2;1H |
InChI Key |
WRRWQNOTPNNCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

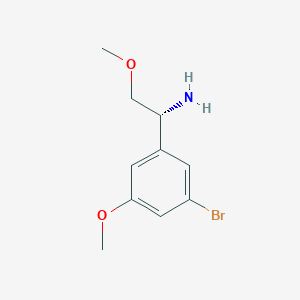
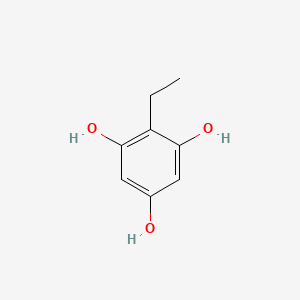
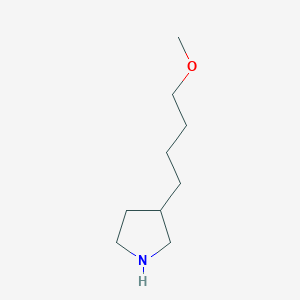
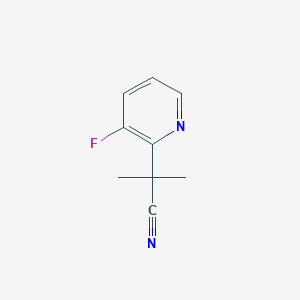
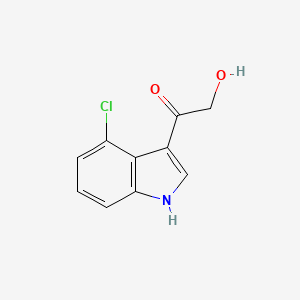

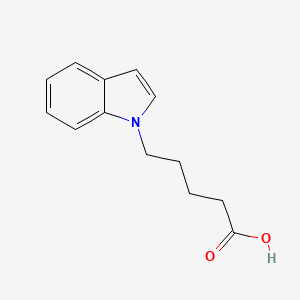
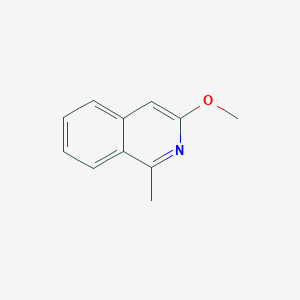

![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)

